Product packaging for Sodium 4-tridecylbenzenesulfonate(Cat. No.:CAS No. 14356-40-2)

Sodium 4-tridecylbenzenesulfonate

Cat. No.: B079624
CAS No.: 14356-40-2
M. Wt: 362.5 g/mol
InChI Key: DUXXGJTXFHUORE-UHFFFAOYSA-M
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Description

Sodium 4-tridecylbenzenesulfonate is a useful research compound. Its molecular formula is C19H31NaO3S and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31NaO3S B079624 Sodium 4-tridecylbenzenesulfonate CAS No. 14356-40-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-tridecylbenzenesulfonate
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InChI

InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22;/h14-17H,2-13H2,1H3,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DUXXGJTXFHUORE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [eChemPortal: SIDSUNEP]
Record name Sodium tridecylbenzene sulfonate
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CAS No.

14356-40-2, 26248-24-8
Record name Sodium 4-tridecylbenzenesulfonate
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Record name Sodium tridecylbenzene sulfonate
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Record name Sodium tridecylbenzenesulphonate
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Record name SODIUM 4-TRIDECYLBENZENESULFONATE
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Record name SODIUM TRIDECYLBENZENE SULFONATE
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Synthesis and Purity Assessment Methodologies of Sodium 4 Tridecylbenzenesulfonate

Advanced Synthetic Routes for Sodium 4-Tridecylbenzenesulfonate

The industrial preparation of this compound is a multi-stage process that begins with the synthesis of linear alkylbenzene (LAB). researchgate.net This involves the alkylation of benzene (B151609), followed by sulfonation and subsequent neutralization. wikipedia.org

Regioselective Alkylation Strategies for Benzene Derivatization

The initial and most crucial step in the synthesis is the Friedel-Crafts alkylation of benzene with a linear C13 alkene, typically 1-tridecene. wikipedia.orggoogle.com This reaction aims to attach the tridecyl group to the benzene ring. The term "linear" in linear alkylbenzene sulfonate refers to the paraffin (B1166041) feedstock used to produce the alkene, not the final product's structure, which includes various isomers. wikipedia.org The position of the benzene ring on the alkyl chain can vary, resulting in a mixture of isomers (e.g., 2-phenyl, 3-phenyl, 4-phenyl, etc.).

To synthesize the specific 4-tridecylbenzenesulfonate isomer, strategies that favor the formation of 4-phenyltridecane are necessary. The choice of catalyst is paramount in controlling this regioselectivity. While traditional catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃) are widely used, they often produce a broad distribution of isomers. wikipedia.orggoogle.com

Modern approaches focus on shape-selective solid acid catalysts, such as certain zeolites (e.g., mordenite), which can influence the isomer distribution due to their specific pore structures. google.com Research into catalyst development aims to increase the yield of specific isomers, such as the internal isomers (like the 4-position), which can impact the surfactant's properties. scholarsresearchlibrary.com

Table 1: Common Catalysts in Benzene Alkylation

CatalystTypeTypical ProcessKey Characteristics
Hydrogen Fluoride (HF)Liquid AcidUOP HF AlkylationHigh activity, but corrosive and requires special handling. google.com
Aluminum Chloride (AlCl₃)Lewis AcidFriedel-CraftsEffective catalyst, but can lead to side reactions and waste disposal issues. google.com
Solid Acid Catalysts (e.g., Zeolites)HeterogeneousUOP Detal ProcessEnvironmentally benign, non-corrosive, and offers potential for improved regioselectivity. google.comscholarsresearchlibrary.com

Sulfonation Process Optimization and Control of Side Reactions

Once the desired 4-tridecylbenzene intermediate is obtained, it undergoes sulfonation. The most common industrial method is reaction with sulfur trioxide (SO₃), often diluted with dry air. acs.orggoogle.com This reaction is highly exothermic and rapid, typically carried out in continuous falling film reactors to ensure efficient heat removal and short contact times. acs.orgresearchgate.net

The primary goal of optimization is to maximize the conversion of 4-tridecylbenzene to 4-tridecylbenzenesulfonic acid while minimizing the formation of undesirable side products. researchgate.net Key parameters to control include:

Molar Ratio: A slight excess of SO₃ is often used to drive the reaction to completion, but an overly high ratio can increase the formation of by-products. researchgate.netgoogle.com A molar ratio of SO₃ to alkylbenzene of approximately 1.01:1 to 1.02:1 is often preferred. google.com

Temperature: Reaction temperatures are carefully controlled, typically between 40°C and 70°C, to manage the reaction rate and prevent degradation. google.com

Common side reactions include the formation of sulfones and sulfonic acid anhydrides. researchgate.net While anhydrides can be converted to the active sulfonic acid during a subsequent hydrolysis step, sulfones are stable impurities that are difficult to remove and can negatively impact the final product's quality. researchgate.net Process modifications and careful control of reaction conditions are essential to keep the formation of these by-products to a minimum. acs.org

Neutralization and Salt Formation Processes

The resulting 4-tridecylbenzenesulfonic acid is a strong, corrosive acid that must be neutralized to form the stable and usable sulfonate salt. atamanchemicals.com For the production of this compound, an aqueous solution of sodium hydroxide (B78521) (NaOH) is the most common neutralizing agent. wikipedia.orgalbright.com.au

The neutralization reaction is highly exothermic and requires efficient mixing and cooling to maintain control over the temperature. albright.com.auReaction: C₁₃H₂₇-C₆H₄-SO₃H + NaOH → C₁₃H₂₇-C₆H₄-SO₃Na + H₂O

The concentration of the sodium hydroxide solution can be adjusted. Using a high-concentration alkali liquor (e.g., 45%-55%) can directly yield a concentrated sodium alkylbenzene sulfonate solution, which can be beneficial for subsequent processing steps like drying. google.com The pH of the final product is carefully adjusted and monitored to ensure complete neutralization. albright.com.au Other bases, such as potassium hydroxide or various amines, can be used to produce different salts for specific applications. google.comgoogle.com

Isolation and Purification Techniques for High-Purity Isomers

After synthesis, the product is a mixture containing the desired this compound, other isomers, unreacted alkylbenzene, inorganic salts (like sodium sulfate (B86663) from side reactions), and water. To obtain a high-purity product, several isolation and purification techniques are employed.

Extraction: Solid-phase extraction (SPE) using cartridges like C18 is a common laboratory method to isolate linear alkylbenzene sulfonates from aqueous samples and separate them from inorganic salts and more polar impurities. tubitak.gov.trnih.gov

Chromatography: High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique used to separate different LAS homologues and isomers. tubitak.gov.tr Nonaqueous capillary electrophoresis has also been investigated for the separation of LAS homologues and isomers. nih.gov

Recrystallization: For producing a solid, high-purity material, recrystallization can be an effective method. The crude sulfonate salt is dissolved in a suitable solvent (e.g., ethanol), and the desired isomer is crystallized out upon cooling, leaving impurities behind in the mother liquor. rsc.orgnih.gov

Drying: If a solid powder is the desired final form, the neutralized slurry is dried using methods like spray drying or fluidized bed drying. google.com

Spectroscopic and Chromatographic Characterization of this compound

To confirm the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for:

Aromatic Protons: The protons on the benzene ring typically appear as a set of doublets in the downfield region (around 7.0-8.0 ppm). For a 1,4-disubstituted (para) benzene ring, this often results in a distinct AA'BB' splitting pattern.

Methine Proton: The single proton on the carbon of the alkyl chain directly attached to the benzene ring (the benzylic position) would appear as a multiplet. Its chemical shift and splitting pattern are highly indicative of the isomer's identity.

Alkyl Chain Protons (CH₂ and CH₃): The numerous methylene (B1212753) (CH₂) protons of the tridecyl chain would appear as a complex series of multiplets in the upfield region (typically 1.2-1.6 ppm). The terminal methyl (CH₃) group would appear as a triplet around 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals for this compound would include:

Aromatic Carbons: The six carbons of the benzene ring would appear in the 120-150 ppm range. The two carbons directly attached to the sulfonate and alkyl groups (ipso-carbons) have distinct chemical shifts from the four proton-bearing carbons.

Alkyl Chain Carbons: The 13 carbons of the tridecyl chain would appear in the upfield region (14-40 ppm).

Isomer Identification: NMR is particularly powerful for distinguishing between different positional isomers of tridecylbenzene (B89775) sulfonate. For instance, the chemical shift of the benzylic methine proton and the attached carbon, as well as the splitting pattern of the aromatic protons, will differ significantly between the 2-phenyl, 3-phenyl, and 4-phenyl isomers, allowing for their unambiguous identification. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton TypePredicted δ (ppm)MultiplicityIntegration
Aromatic (ortho to -SO₃⁻)~7.7Doublet (d)2H
Aromatic (ortho to -C₁₃H₂₇)~7.2Doublet (d)2H
Benzylic (-CH-)~2.6Multiplet (m)1H
Methylene (-CH₂-) chain~1.2-1.6Multiplet (m)22H
Terminal Methyl (-CH₃)~0.85Triplet (t)3H

Note: These are approximate values based on general principles and data for similar compounds. Actual spectra are recorded in a specified solvent (e.g., DMSO-d₆ or D₂O). hmdb.ca

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its constituent parts: the sulfonate group, the aromatic ring, and the alkyl chain.

Key expected absorption peaks are:

S=O Stretching: Strong, asymmetric and symmetric stretching vibrations for the sulfonate group (SO₃⁻) are typically observed in the regions of 1190-1180 cm⁻¹ and 1046-1040 cm⁻¹, respectively.

C-H Stretching (Alkyl): Absorption bands around 2925 cm⁻¹ and 2852 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the C-H bonds in the methylene (CH₂) groups of the long tridecyl chain.

Aromatic C-H and C=C Stretching: The presence of the benzene ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.

Aromatic Substitution Pattern: Peaks in the 800-900 cm⁻¹ region can indicate the substitution pattern on the benzene ring, with a peak around 830 cm⁻¹ often being characteristic of para-substitution.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound Functional Groups
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonate (SO₃⁻)Asymmetric S=O Stretch~1185
Symmetric S=O Stretch~1043
Alkyl Chain (-CH₂-, -CH₃)Asymmetric C-H Stretch~2925
Symmetric C-H Stretch~2852
Aromatic Ring (Benzene)C=C Ring Stretch~1600-1450
p-Substitution C-H Bend~830

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Homologue/Isomer Distribution

High-Performance Liquid Chromatography (HPLC) is a crucial technique for analyzing LAS products like this compound. It is used to separate and quantify the different homologues (compounds with different alkyl chain lengths, e.g., C10-C14) and the various positional isomers of each homologue. tubitak.gov.tr

The separation is typically achieved using reversed-phase (RP) chromatography, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. nih.gov

Homologue Separation: In RP-HPLC, homologues with longer alkyl chains are more hydrophobic and interact more strongly with the stationary phase, resulting in longer retention times. This allows for the separation of C10, C11, C12, C13, and C14 LAS. nih.gov

Isomer Separation: Separating the positional isomers (e.g., 2-phenyl, 3-phenyl, 4-phenyl, etc.) is more challenging. The elution order of isomers is based on the "distance principle," where isomers with the phenyl group closer to the end of the alkyl chain (e.g., 2-phenyl) are more hydrophobic and retained longer than those with the phenyl group closer to the center of the chain. tubitak.gov.tr While standard C18 columns can separate some isomers, specialized columns and optimized mobile phase conditions are often required for complete resolution. shodex.com Some methods use polymer-based columns which can separate LAS by alkyl chain length without separating the isomers, which is useful for quantification of each homologue group. shodex.com

Table 2: Example HPLC Conditions for LAS Analysis
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., Inertsil ODS3) or Polymer-based (e.g., Shodex RSpak DE-213) nih.govshodex.com
Mobile PhaseAcetonitrile (B52724)/Water or Methanol (B129727)/Water mixture, often with an ion-pairing agent or buffer like ammonium (B1175870) acetate (B1210297) or sodium perchlorate. tubitak.gov.trnih.govresearchgate.net
DetectionUV (typically at 225 or 280 nm) or Fluorescence (e.g., Ex: 225 nm, Em: 305 nm) nih.govresearchgate.netthermofisher.com
Flow RateTypically 0.2 - 1.5 mL/min nih.govshodex.com

Mass Spectrometry (MS) Applications, including HPLC-ESI-MS/MS and LC/MS/MS, for Compound Verification and Trace Impurity Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural confirmation of this compound and for the identification and quantification of trace impurities. resolvemass.canih.gov The combination of LC's separation power with the high sensitivity and specificity of MS allows for a detailed analysis of the complex mixture. ijpsonline.com

In a typical LC-MS analysis of LAS, electrospray ionization (ESI) in negative ion mode is used. The deprotonated molecule [M-H]⁻ is detected, confirming the molecular weight of the specific homologue. For this compound (C₁₉H₃₁NaO₃S), the corresponding sulfonic acid would show an [M-H]⁻ ion at an m/z (mass-to-charge ratio) corresponding to its molecular weight minus a proton.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. acs.org When the [M-H]⁻ ion of a LAS molecule is fragmented, it produces characteristic product ions. A predominant fragment ion for all LAS homologues is observed at m/z 183. acs.orgresearchgate.netnih.gov This ion corresponds to an ethylene-substituted benzenesulfonate (B1194179) fragment and serves as a diagnostic marker for the presence of LAS compounds. researchgate.net

This technique is invaluable for impurity profiling, allowing for the detection of byproducts from the synthesis, such as dialkyltetralins and sulfones, or unreacted starting materials. ijpsonline.comscholaris.ca The ability to generate "fingerprints" of impurities based on retention time and MS/MS fragmentation patterns is crucial for quality control and batch-to-batch consistency.

Table 3: Key Mass Spectrometry Data for LAS Analysis
Analysis StageIon Typem/z (Mass-to-Charge Ratio)Significance
MS ScanPrecursor Ion [M-H]⁻Varies by homologue (e.g., ~339 for C₁₃-LAS acid)Confirms molecular weight of the homologue.
MS/MS ScanProduct Ion183Characteristic fragment for all LAS, confirms the benzenesulfonate structure.
MS/MS ScanProduct Ion119Further fragmentation of m/z 183 via loss of SO₂. acs.org

Two-Phase Titration and Surface Tension Measurements for Purity Evaluation

Two-Phase Titration Two-phase titration, often referred to as the Epton method, is a classic and reliable technique for quantifying the total amount of anionic surfactant in a sample. mt.com The method is based on the principle of titrating the anionic surfactant (this compound) with a standard solution of a cationic surfactant, such as Hyamine® 1622 (Benzethonium chloride), in a two-phase system, typically composed of water and a non-polar organic solvent like chloroform. mt.commt.com

A mixed indicator, such as methylene blue, is used, which changes color at the endpoint. The anionic surfactant forms an ion-pair with the cationic titrant. This complex is soluble in the organic phase. The endpoint is reached when all the anionic surfactant has been consumed, and the excess cationic titrant causes the indicator to move into the organic phase, resulting in a distinct color change. mt.comrice.edu Potentiometric methods using surfactant-sensitive electrodes can also be used for a more automated and precise endpoint detection, which also avoids the use of chlorinated solvents. metrohm.commetrohm.com

Surface Tension Measurements Surface tension measurement is another method used to assess the purity and properties of surfactants. Surfactants, by their nature, lower the surface tension of a liquid. When the concentration of a surfactant in a solution is increased, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is known as the Critical Micelle Concentration (CMC).

The value of the CMC and the surface tension at the CMC (γ_cmc) are characteristic properties of a surfactant. The presence of impurities can significantly affect the shape of the surface tension vs. concentration curve and the measured CMC value. For instance, highly surface-active impurities can produce a noticeable dip or minimum in the curve just before the CMC. Therefore, by precisely measuring the surface tension profile, one can gain insights into the purity and activity of the this compound sample. researchgate.net

Self Assembly Mechanisms and Supramolecular Architectures of Sodium 4 Tridecylbenzenesulfonate

Investigations into Micellization Phenomena of Sodium 4-Tridecylbenzenesulfonate

Micellization is the fundamental self-assembly process for surfactants in solution. Above a specific concentration, the surfactant monomers aggregate to form micelles, which are colloidal-sized clusters with a hydrophobic core and a hydrophilic shell.

The critical micelle concentration (CMC) is a key parameter that defines the threshold concentration for the onset of micelle formation. wikipedia.org For Sodium tridecyl-6-benzene sulfonate (a positional isomer), the CMC in pure aqueous solution at 25°C is approximately 1.5 x 10⁻³ M. psu.edu However, this value is not fixed and is profoundly influenced by the composition of the solution, particularly the presence of electrolytes.

The addition of salts, or an increase in ionic strength, significantly lowers the CMC. This occurs because the added cations screen the electrostatic repulsion between the negatively charged sulfonate headgroups of the surfactant molecules, making it energetically more favorable for them to aggregate. rsc.orgnih.gov Consequently, micellization can occur at a much lower surfactant concentration. Divalent cations, such as Ca²⁺, are particularly effective in reducing the CMC compared to monovalent cations due to their stronger ability to neutralize charge. nih.govnih.gov Studies on the closely related sodium dodecylbenzene (B1670861) sulphonate (SDBS) demonstrate that the magnitude of CMC reduction varies depending on the specific salt used. ias.ac.in

Temperature also plays a role, with some studies on similar linear alkylbenzene sulfonates reporting a gradual increase in the CMC value with increasing temperature. researchgate.netresearchgate.net This is attributed to the increased thermal motion of the surfactant monomers, which can disrupt the ordered structure of water around the hydrophobic tails and increase the energy required for aggregation. researchgate.net

The size, shape, and internal arrangement of this compound micelles are elucidated using advanced scattering techniques.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension. wikipedia.org It works by measuring the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. wikipedia.orgusp.org Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles move more slowly, causing slower fluctuations. usp.org By analyzing these fluctuations, the hydrodynamic radius (Rₕ) of the micelles can be calculated, providing a measure of their effective size in solution. harvard.edu DLS is particularly sensitive to the presence of larger aggregates and can be used to monitor changes in micelle size induced by variations in concentration, temperature, or ionic strength. ias.ac.innih.govresearchgate.net

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on a nanometer scale. mdpi.com It provides detailed information about the shape, dimensions, and internal organization of micelles. rsc.org In a SANS experiment, a beam of neutrons is directed at the sample, and the scattered neutrons are detected at various angles. aps.org The resulting scattering pattern is a function of the micelle's shape and size. A key advantage of SANS is the ability to use contrast variation. By using a solvent that is a mixture of normal water (H₂O) and heavy water (D₂O), specific components of the micelle-solvent system can be made "invisible" to the neutrons. nih.govrsc.org This allows for separate characterization of the micelle's hydrophobic core and its solvated hydrophilic shell, providing a comprehensive structural picture. nih.gov

In dilute aqueous solutions just above the CMC, linear alkylbenzene sulfonates like this compound typically form spherical micelles. rsc.org However, the shape is not static and can transform under different conditions. As the surfactant concentration increases, or with the addition of salt, these spherical micelles can grow and transition into elongated, cylindrical (or worm-like) structures. rsc.orgnih.gov

The aggregation number (Nₐ) , which is the average number of surfactant monomers in a single micelle, is directly related to the micelle's size and shape. For spherical micelles, the aggregation number is relatively small, but it increases significantly during the transition to cylindrical micelles. nih.gov Studies on similar anionic surfactants show that the aggregation number generally increases with the length of the hydrophobic alkyl chain. nih.gov This transition from spherical to elongated shapes is driven by a change in the optimal packing of the surfactant molecules, which is influenced by factors that reduce the electrostatic repulsion between headgroups, such as increased ionic strength. rsc.org

Micelles are not static entities but exist in a dynamic equilibrium with free monomers in the solution. The processes of micelle formation (association) and breakdown (dissociation) occur on very fast timescales, typically in the range of microseconds to seconds. The kinetics of these processes can be investigated using specialized techniques such as temperature-jump and stopped-flow methods, which create a rapid change in solution conditions and monitor the system's relaxation to a new equilibrium. nih.gov

These studies reveal that there are at least two distinct relaxation processes. A fast process is associated with the rapid exchange of monomers between existing micelles and the bulk solution. A slower process is related to the complete formation or dissolution of a micelle. The rates of these kinetic processes are strongly dependent on surfactant concentration. psu.edu Furthermore, the kinetics of structural transitions, such as the conversion of vesicles into micelles upon the addition of another surfactant, have been shown to proceed through a cooperative mechanism, often characterized by a lag phase followed by an exponential phase of structural rearrangement. psu.edu

The properties of this compound micelles are a direct function of the solution's physical and chemical parameters.

Ionic Strength: The addition of an electrolyte like sodium chloride (NaCl) has a pronounced effect. It compresses the electrical double layer around the ionic sulfonate headgroups, reducing their mutual repulsion. rsc.org This leads to a lower CMC, an increase in the micellar aggregation number, and often a sphere-to-cylinder transition in micelle shape. rsc.orgias.ac.innih.gov The effectiveness of the salt depends on the valency of the counterion, with divalent cations (e.g., Mg²⁺, Ca²⁺) causing more dramatic changes than monovalent cations (e.g., Na⁺, K⁺) at the same molar concentration. nih.govias.ac.in

Concentration: Below the CMC, the surfactant exists primarily as monomers. At the CMC, micelle formation begins. As the total surfactant concentration is increased well beyond the CMC, the number of micelles increases, and as noted, a transition from spherical to elongated micelles may occur for linear alkylbenzene sulfonates. rsc.org

Temperature: Temperature influences the thermodynamics of micellization. For many ionic surfactants, the CMC shows a complex dependence on temperature, often passing through a minimum. researchgate.net Generally, an increase in temperature provides more thermal energy, which can disrupt the structured water around the hydrophobic chains, sometimes making micellization less favorable and thus increasing the CMC. researchgate.netresearchgate.net Temperature also significantly affects the phase boundaries for transitions between different aggregate structures, such as the transformation from micelles to vesicles. rsc.org

Vesicle Formation and Transition Dynamics of this compound

Under certain conditions, this compound can form vesicles, which are spherical, hollow structures composed of a lipid bilayer enclosing an aqueous core. Unlike micelles, which are single-layered, bilayers are required for vesicle formation.

The transition from micelles to vesicles is typically induced by changes in the effective packing parameter of the surfactant. This can be achieved by altering the solution conditions to reduce the effective area of the hydrophilic headgroup relative to the volume of the hydrophobic tail. For this compound and other linear alkylbenzene sulfonates (LAS), vesicle formation is not common in pure water but can be readily induced.

A primary driver for this transition is the addition of salt. In the presence of a sufficient concentration of an electrolyte like NaCl, Sodium tridecyl-6-benzene sulfonate has been observed to spontaneously form vesicles rather than micelles. psu.edu The addition of divalent cations, such as a mixture of Ca²⁺ and Mg²⁺, to LAS solutions can also trigger a direct transition from spherical micelles to vesicles. nih.gov SANS and cryo-Transmission Electron Microscopy (cryo-TEM) have been used to track the structural pathway, which can proceed from spherical micelles to cylindrical micelles and finally to multilamellar vesicles (MLVs) as salt concentration is progressively increased. rsc.org The temperature at which this cylinder-to-vesicle transition occurs shows a strong dependence on the salt concentration. rsc.org These vesicles can be quite stable and range in size from tens of nanometers to several micrometers in diameter. rsc.orgnih.gov

Conditions Favoring Vesicle Self-Assembly and Stability

This compound, an anionic surfactant, typically forms micelles in aqueous solutions. However, under specific conditions, it can spontaneously assemble into vesicles, which are enclosed bilayer structures. The primary condition influencing this transition is the presence of electrolytes.

In the absence of added salt, the surfactant forms micelles with a critical micelle concentration (CMC) of approximately 1.5 x 10⁻³ M at 25°C. psu.edu The addition of salt, such as sodium chloride (NaCl), dramatically alters the aggregation behavior. In salt solutions with concentrations greater than or equal to 0.02 mol dm⁻³, the surfactant preferentially forms vesicles instead of micelles. rsc.org This change is attributed to the screening of electrostatic repulsions between the anionic head groups of the surfactant molecules by the salt's counterions. This screening reduces the effective head group area, favoring the packing of surfactant molecules into bilayers, which then close to form vesicles. These spontaneously formed vesicles are typically small, with diameters around 0.5 µm, and are often unilamellar (consisting of a single bilayer) at low surfactant concentrations. psu.edu

Mechanistic Studies of Vesicle-to-Micelle Transitions (VMT) Induced by External Stimuli

The stability of this compound vesicles can be disrupted by external stimuli, leading to a transition back to micelles. This process, known as the vesicle-to-micelle transition (VMT), has been studied by introducing co-surfactants or other molecules.

When a single-chain surfactant like Sodium Dodecyl Sulfate (B86663) (SDS) is added to a solution of pre-formed this compound vesicles, it induces a transition to mixed micelles. rsc.org This transition is a cooperative, phase-transition-like process that occurs when the concentration of the added stimulus reaches a critical value. psu.edursc.org The mechanism involves the incorporation of the single-chain surfactant into the vesicle bilayer. As the concentration of the added surfactant increases, it disrupts the packing of the bilayer, eventually causing the vesicle structure to disintegrate and re-form into smaller, more stable mixed micelles. rsc.org

The transition is characterized by a critical free concentration [Dᶜ] of the added stimulus required to dissolve the vesicles. For instance, in the presence of 0.05 M NaCl at 20°C, the addition of SDS induces vesicle dissolution at a critical concentration of 0.48 mM. rsc.org Thermodynamic analysis also reveals a critical ratio (Rᶜ) of bound single-chain surfactant to the primary surfactant needed to effect this change. For the SDS-induced transition, one bound SDS molecule per ten this compound molecules is sufficient to initiate vesicle dissolution. rsc.org The resulting mixed micelles have a different composition, containing approximately 71 SDS molecules for every 100 this compound molecules. rsc.org

StimulusConditionCritical Concentration [Dᶜ]Critical Ratio (Rᵥᶜ)Reference
Sodium Dodecyl Sulfate (SDS)0.05 M NaCl, 20°C0.48 ± 0.03 mM0.10 rsc.org
Ethanol0.05 M NaCl, 20°C0.60 ± 0.05 M- rsc.org

Table 1: Parameters for the vesicle-to-micelle transition of this compound induced by external stimuli.

Morphological Characterization of Self-Assembled Structures (e.g., spherical, cylindrical, multilamellar) using Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM)

The morphology of aggregates formed by this compound and related surfactants is elucidated using high-resolution imaging techniques. Cryo-Transmission Electron Microscopy (Cryo-TEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing these nanostructures directly.

Cryo-TEM studies of the closely related Sodium tridecyl-6-benzene sulfonate (STBS) have confirmed the formation of vesicles in salt solutions. psu.edu These studies show that at low concentrations, the vesicles are typically spherical and unilamellar. psu.edu As concentration increases, more complex, multilamellar structures can form. psu.edu

AFM is used to investigate the structure of self-assembled layers on solid substrates. researchgate.net This technique can provide information on the height, shape, and mechanical properties of adsorbed surfactant structures. researchgate.netnih.gov For similar anionic surfactants like sodium dodecyl sulfate, AFM has revealed the formation of branched, multilayered structures on surfaces after solvent evaporation. nih.gov These techniques are crucial for confirming the transition from micelles to vesicles and for characterizing the size, shape (spherical, cylindrical), and lamellarity of the resulting supramolecular architectures. nih.govnih.gov

Interfacial Behavior and Surface Activity of this compound

As a surfactant, this compound is highly effective at interfaces, a property that underpins many of its applications. Its performance is quantified by its ability to reduce surface tension, its adsorption behavior at interfaces, and its foaming characteristics.

Quantification of Surface Tension Reduction at Air/Water and Oil/Water Interfaces

This compound significantly reduces the surface tension at both air/water and oil/water interfaces. This is achieved by the adsorption of surfactant molecules at the interface, where the hydrophobic tridecylbenzene (B89775) tails orient away from the aqueous phase (into the air or oil) and the hydrophilic sulfonate heads remain in the water. This molecular arrangement disrupts the cohesive energy at the surface, thereby lowering the surface tension.

The effectiveness of a surfactant is often characterized by the surface tension at its critical micelle concentration (γ_cmc). For alkylbenzene sulfonates, these values are determined from surface tension measurements across a range of concentrations. pku.edu.cn While specific data for the 4-tridecyl isomer is not detailed, studies on related branched-alkyl benzene (B151609) sulfonates show a strong correlation between molecular structure and surface activity. researchgate.net The reduction in surface tension is a key parameter for applications requiring emulsification and wetting. pku.edu.cn

Analysis of Adsorption Properties and Surface Excess Concentration at Interface Saturation (Γmax)

The concentration of a surfactant at an interface is typically much higher than in the bulk solution. kruss-scientific.com This phenomenon is quantified by the surface excess concentration (Γ), which measures the amount of surfactant adsorbed per unit area of the interface (in mol/m²). kruss-scientific.com

At and above the critical micelle concentration, the interface becomes saturated with surfactant molecules, and the surface excess concentration reaches its maximum value, Γ_max. This parameter indicates the most compact packing of the surfactant molecules at the interface. Γ_max can be calculated from the slope of the surface tension versus the logarithm of the concentration plot, based on the Gibbs adsorption equation. pku.edu.cn For sodium alkylbenzene sulfonates, Γ_max is influenced by the molecular structure; increasing the length of the main alkyl chain tends to increase Γ_max, while increasing the length of side chains can decrease it. pku.edu.cn This value is critical for understanding the properties of the interfacial film.

ParameterDescriptionSignificanceReference
γ_cmc Surface tension at the critical micelle concentration.Measures the maximum reduction in surface tension a surfactant can achieve. pku.edu.cn
Γ_max Maximum surface excess concentration.Indicates the density of surfactant packing at a saturated interface. pku.edu.cnkruss-scientific.com

Table 2: Key parameters describing the interfacial properties of surfactants.

Investigation of Foaming Power and Foam Stability in Aqueous Solutions

The ability of a surfactant solution to form foam (foaming power) and the persistence of that foam (foam stability) are direct consequences of its interfacial properties. This compound, as a type of branched-alkyl benzene sulfonate, exhibits characteristic foaming behaviors.

Foamability is related to the surfactant's ability to rapidly lower the surface tension and adsorb at the newly created air/water interface during bubble formation. researchgate.net Foam stability, however, is a more complex property correlated with the strength and elasticity of the adsorbed surfactant film at the bubble surface. researchgate.net For branched-alkyl benzene sulfonates, a more flexible branched chain can lead to more densely packed molecules at the interface. This dense packing results in a high film elasticity, which enhances the foam's ability to resist drainage and coalescence, thereby increasing foam stability. researchgate.net The presence of salts can also influence foam stability by affecting the electrostatic interactions within the interfacial film and the rate of surfactant adsorption. mdpi.com

Relationship between Molecular Structure and Interfacial Performance

The specific molecular structure of this compound, particularly the length of its alkyl chain and the position of the phenyl sulfonate group, plays a crucial role in determining its interfacial performance. This includes its efficiency in reducing surface tension and its critical micelle concentration (CMC), the concentration at which micelles begin to form.

The length of the alkyl chain is a key determinant of the hydrophobicity of the surfactant molecule. Generally, for linear alkylbenzene sulfonates, an increase in the alkyl chain length leads to a decrease in the CMC. This is because a longer hydrophobic tail provides a stronger driving force for the molecules to aggregate and move to the interface, thus requiring a lower concentration to initiate micelle formation. While specific data for the 4-tridecyl isomer is scarce in publicly available literature, studies on commercial LAS mixtures containing the C13 variant support this general trend. For instance, a commercial LAS mixture with an average alkyl chain length of C11.6 has a reported CMC of approximately 2.0 mmol/L. alfa-chemistry.com It is expected that a pure sample of this compound would exhibit a lower CMC than this mixture due to its longer alkyl chain.

The position of the phenyl sulfonate group along the alkyl chain also influences the surfactant's properties. Isomers with the phenyl group located closer to the end of the alkyl chain (terminal isomers) tend to have different packing parameters compared to those where the phenyl group is more centrally located. This can affect the geometry of the resulting micelles and other supramolecular structures. Research on isomers of sodium dodecyl benzene sulfonate has shown that the position of the headgroup significantly impacts solubility and self-assembly behavior, leading to the formation of different lyotropic liquid crystalline phases. nih.gov

The ability of a surfactant to reduce the surface tension of a liquid is another critical aspect of its interfacial performance. This property is directly related to the concentration of surfactant molecules at the air-water or oil-water interface. As the concentration of this compound increases, more molecules adsorb at the interface, leading to a decrease in surface tension until the CMC is reached. At concentrations above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles in the bulk solution.

The formation of different supramolecular architectures, such as vesicles, is also possible for certain isomers of tridecylbenzene sulfonate. For example, sodium tridecyl-6-benzene sulfonate, an isomer of the target compound, has been shown to form bilayer vesicles in the presence of salt. researchgate.net These vesicles can, in turn, be transformed into mixed micelles by the addition of another surfactant like sodium dodecyl sulfate. researchgate.net This highlights the versatility of the supramolecular structures that can be formed and the influence of external factors like electrolyte concentration.

While detailed quantitative data for this compound remains elusive in readily accessible scientific literature, the general principles governing the behavior of linear alkylbenzene sulfonates provide a strong framework for understanding its interfacial properties. The interplay between its molecular structure, particularly the C13 alkyl chain, and its self-assembly into various supramolecular architectures is key to its function as a surfactant.

Environmental Dynamics and Biogeochemical Transformations of Sodium 4 Tridecylbenzenesulfonate

Biodegradation Pathways and Kinetics of Sodium 4-Tridecylbenzenesulfonate in Environmental Matrices

The biodegradation of this compound, as with other LAS compounds, proceeds readily under aerobic conditions, while its degradation is significantly slower in anaerobic environments. researchgate.netnih.gov

In aerobic aquatic environments, such as rivers and the upper layers of lakes and oceans, this compound is rapidly biodegraded by native microbial populations. researchgate.net The process is initiated by the enzymatic attack on the alkyl chain, leading to its progressive shortening. Complete mineralization to carbon dioxide, water, and sulfate (B86663) is the ultimate fate of the molecule under these conditions. cleaninginstitute.org

Under anaerobic conditions, such as in anoxic water columns or deep-sea environments, the degradation of this compound is considerably slower. researchgate.netnih.gov However, research has demonstrated that anaerobic degradation does occur, particularly in coastal marine sediments where sulfate-reducing and methanogenic conditions prevail. nih.govresearchgate.net In one study of anoxic marine sediments, LAS degradation reached 79% over a period of 165 days, with an estimated half-life of approximately 90 days. nih.gov This suggests that while persistent, the compound does not accumulate indefinitely in anaerobic aquatic systems.

When introduced into terrestrial environments, primarily through the application of sewage sludge to agricultural land, this compound is subject to rapid aerobic biodegradation. nih.gov The half-life for the primary degradation of LAS in sludge-amended soils is estimated to be between one and three weeks. nih.gov Ultimate biodegradation, which involves the complete mineralization of the benzene (B151609) ring, has been observed to have half-lives ranging from 18 to 26 days for LAS homologues with alkyl chain lengths of 10 to 14 carbons. nih.gov These rates are comparable to those of naturally occurring organic materials in soil, indicating that the microbial communities in soil are well-equipped to metabolize this compound. nih.gov

In anaerobic soil and sediment layers, the degradation rate is substantially reduced. However, as with aquatic systems, degradation still proceeds, preventing long-term accumulation. The primary degradation intermediates, sulfophenylcarboxylates, are more water-soluble and less sorptive than the parent compound, which can influence their mobility in the soil column. nih.govnih.gov

The biodegradation of this compound follows a well-established pathway for linear alkylbenzene sulfonates. The initial step, known as ω-oxidation, involves the oxidation of the terminal methyl group of the alkyl chain to a carboxylic acid. This is followed by a series of β-oxidation steps, which progressively shorten the alkyl chain by two-carbon units. cleaninginstitute.org

This process leads to the formation of a key group of intermediates known as sulfophenylcarboxylates (SPCs) . These SPCs have shorter alkyl chains with a terminal carboxyl group and are a hallmark of LAS biodegradation. nih.govnih.gov Further degradation of SPCs involves the cleavage of the aromatic ring, a process that requires aerobic conditions. Under anaerobic conditions, SPCs can be more persistent. nih.govresearchgate.net

In some anaerobic degradation studies of LAS, benzaldehyde has been identified as a transient intermediate, suggesting an alternative degradation pathway may be active in the absence of oxygen. nih.gov The ultimate breakdown products under aerobic conditions are carbon dioxide, water, and inorganic sulfate. cleaninginstitute.org

The rate of this compound biodegradation is significantly influenced by several environmental factors:

Oxygen Levels: This is the most critical factor. Aerobic conditions are essential for the rapid and complete mineralization of the compound. researchgate.netnih.gov In the absence of oxygen, degradation rates are drastically reduced. nih.gov

Temperature: As with most microbial processes, temperature affects the rate of biodegradation. Generally, warmer temperatures, within the optimal range for microbial activity, will lead to faster degradation.

pH: The pH of the environment can influence both the bioavailability of the surfactant and the activity of the degrading microorganisms. Studies on the photocatalytic degradation of similar compounds have shown that pH can affect the surface charge of catalysts and the adsorption of the surfactant. researchgate.net

Presence of Sediments: this compound has a tendency to adsorb to sediments and suspended particles. While this partitioning can reduce its concentration in the water column, biodegradation has been shown to proceed for both the dissolved and sorbed fractions. cleaninginstitute.org The presence of a solid support, such as sediment particles or biofilm carriers, has been observed to enhance the growth of LAS-degrading bacteria. nih.gov

Salinity: The influence of salinity on the degradation of this compound is not extensively documented. However, the compound is known to biodegrade in both freshwater and marine environments, suggesting that microbial communities adapted to a range of salinities are capable of its degradation.

Abiotic Degradation Processes of this compound

While biodegradation is the primary fate of this compound in the environment, abiotic processes can also contribute to its transformation, particularly photolytic degradation.

Sunlight can induce the degradation of this compound, especially in the presence of photosensitizing substances. The aromatic ring in the molecule is the primary site for photolytic attack. While specific studies on the photoproducts of this compound are limited, research on similar LAS homologues indicates that photodegradation can lead to the formation of various byproducts. For instance, studies on the photocatalytic degradation of LAS using TiO2 have shown effective removal from water. researchgate.netresearchgate.net The process involves the generation of highly reactive hydroxyl radicals that attack the LAS molecule. The degradation pathway is expected to involve hydroxylation of the benzene ring and cleavage of the alkyl chain.

Interactive Data Table: Biodegradation of Linear Alkylbenzene Sulfonates (LAS)

The following table summarizes key findings on the biodegradation of LAS, which are considered representative for this compound.

Interactive Data Table: Identified Metabolites of Linear Alkylbenzene Sulfonates (LAS)

This table lists the common metabolites identified during the biodegradation of LAS.

Environmental Distribution and Transport Mechanisms of this compound

The environmental distribution of this compound is significantly influenced by its tendency to adsorb to particulate matter. As an anionic surfactant, it possesses a negatively charged sulfonate head and a long, nonpolar hydrocarbon tail. This amphiphilic nature dictates its interaction with environmental solids.

The primary mechanisms for the adsorption of linear alkylbenzene sulfonates (LAS) like the tridecyl homologue include:

Hydrophobic Interactions: The long tridecyl chain has a strong affinity for the organic carbon fraction in soils and sediments. researchgate.net

Electrostatic Interactions: As an anion, its adsorption can be influenced by the surface charge of particles. Adsorption is generally higher on positively charged surfaces or in the presence of polyvalent cations (like Ca²⁺ and Mg²⁺) which can act as bridges between the negatively charged surfactant and negatively charged particle surfaces. researchgate.netresearchgate.net

Ion Exchange: This can be a significant mechanism, particularly in clays (B1170129) and other minerals. mdpi.com

Studies on similar LAS compounds have shown that adsorption is a key process in their environmental fate. In wastewater treatment plants, a significant fraction of LAS (10-20%) is removed from the water column through adsorption to sludge. industrialchemicals.gov.au The adsorption of LAS to soil and sediment is a reversible process, and desorption can occur, although the rate and extent depend on various factors including the organic carbon content and clay content of the solid matrix. researchgate.net

Research on C12-LAS sorption in marine and estuarine sediments indicated that at low environmental concentrations, the clay content was a better predictor of sorption, while the organic fraction became more important at higher concentrations. researchgate.net The adsorption of LAS often follows the Freundlich isotherm model, which describes non-ideal and reversible adsorption to heterogeneous surfaces. researchgate.net

Table 2: Factors Influencing Adsorption of this compound

Factor Influence on Adsorption Rationale
Organic Carbon Content Increases adsorption Hydrophobic interaction between the alkyl chain and organic matter. researchgate.net
Clay Content Increases adsorption Provides surface area and potential for ion exchange and bridging. researchgate.net
pH Decreased pH can increase adsorption Lower pH can reduce the negative charge on some mineral surfaces, decreasing electrostatic repulsion. researchgate.net
Cation Concentration (e.g., Ca²⁺, Mg²⁺) Increases adsorption Cations can act as bridges between the anionic surfactant and negatively charged particle surfaces. researchgate.net

Volatilization, the transfer of a chemical from water to air, is not a significant environmental transport mechanism for this compound. cleaninginstitute.orgnih.gov As a salt, it has a very low vapor pressure and is essentially non-volatile. industrialchemicals.gov.au In solution, it dissociates into ions, which are non-volatile.

Table 3: Volatilization Properties of this compound

Property Value/Description Significance
Physical State Solid industrialchemicals.gov.au Low intrinsic volatility.
Vapor Pressure Very Low industrialchemicals.gov.au Minimal tendency to enter the gas phase.
Henry's Law Constant (H) Expected to be negligible industrialchemicals.gov.au Indicates that volatilization from water is not a significant fate process.

Bioaccumulation is the uptake and retention of a chemical in an organism from all sources of exposure (water, food, etc.). The potential for bioaccumulation is often estimated by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. mdpi.com

For linear alkylbenzene sulfonates (LAS), including the C13 homologue, bioaccumulation is generally considered to be low to moderate. industrialchemicals.gov.au The uptake of LAS has been shown to be a function of the alkyl chain length.

Invertebrates: Studies with Daphnia magna have shown BCF values that increase with the length of the alkyl chain.

Fish: Research on fathead minnows has also demonstrated uptake of LAS. However, fish are capable of metabolizing LAS, which reduces its potential to bioaccumulate to high levels. Depuration studies show that once exposure ceases, the compound is cleared relatively quickly from tissues. epa.gov

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. For a chemical to biomagnify, it must be persistent in the environment, bioavailable, and resistant to metabolism by organisms. While LAS can be taken up by aquatic organisms, they are also readily metabolized by many species, particularly vertebrates like fish. wikipedia.org This metabolic capability prevents LAS from significantly biomagnifying in aquatic food webs. Therefore, this compound is not considered to be a biomagnifying substance. industrialchemicals.gov.au

Table 4: Bioaccumulation Data for Linear Alkylbenzene Sulfonates (LAS)

Organism Parameter Chain Length Value Reference
Daphnia magna (Invertebrate) EC₅₀ (Toxicity) C₁₃ 2.6 mg/L cleaninginstitute.org
Fish (General) LD₅₀ (Toxicity) Linear LAS 2.3 mg/L wikipedia.org

Environmental fate models are computational tools used to predict how a chemical will be distributed among different environmental compartments, such as air, water, soil, and sediment. epa.gov These models, often called multimedia fate models or fugacity models, use the physicochemical properties of the chemical (like water solubility, vapor pressure, and partition coefficients) and the characteristics of the environment to estimate its distribution and persistence. researchgate.netnmemc.org.cn

For this compound, multimedia fate modeling would predict the following distribution:

Air: Due to its extremely low volatility, concentrations in the air compartment would be negligible. industrialchemicals.gov.aucleaninginstitute.org

Water: As a soluble compound, it will be present in the water column, particularly in areas receiving wastewater effluent. nih.gov

Soil and Sediment: Due to its strong tendency to adsorb to organic matter and clays, a significant fraction of the chemical will partition to soil (especially in sludge-amended agricultural lands) and to the sediments of aquatic systems. industrialchemicals.gov.auheraproject.com These compartments act as major sinks for LAS in the environment.

Models like the Berkeley-Trent (BETR) model and screening-level models such as SimpleBox can be adapted to simulate the fate of surfactants. researchgate.netnih.gov Such models would confirm that the primary environmental sinks for this compound are soil and sediment, with water being a key transport medium before degradation or partitioning occurs. The rapid aerobic biodegradation of LAS is a critical process that these models must incorporate to accurately predict its environmental concentrations and persistence. wikipedia.orgheraproject.com

Table 5: Predicted Environmental Compartmentalization of this compound

Environmental Compartment Predicted Relative Abundance Key Processes
Air Very Low / Negligible Low volatility. cleaninginstitute.org
Water Moderate (as a transport medium) High water solubility, but subject to rapid biodegradation and partitioning to solids. industrialchemicals.gov.aunih.gov
Soil High (especially in sludge-amended soils) Strong adsorption to organic matter and clay. researchgate.netheraproject.com
Sediment High Strong adsorption and settling of suspended solids. Acts as a major sink. researchgate.netheraproject.com
Biota Low Low bioaccumulation potential due to metabolism. wikipedia.orgindustrialchemicals.gov.au

Table of Mentioned Compounds

Compound Name
1-benzoyl-3-phenyl-1,2,4-triazole
4-tridecylbenzenesulfonic acid
Calcium
Magnesium
Sodium 2-methylundecyl sulfate
This compound
Sodium cycloundecylmethyl sulfate
Sodium dodecyl sulfate
Sodium 2-pentylheptyl sulfate
Sulfur trioxide
p-toluenesulfonic acid

Advanced Analytical and Methodological Approaches for Sodium 4 Tridecylbenzenesulfonate

Chromatographic Method Development and Validation for Environmental Monitoring and Purity Analysis

Chromatographic techniques, especially when coupled with mass spectrometry, are the cornerstone for the detection and quantification of Sodium 4-tridecylbenzenesulfonate in various matrices.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) are the preferred methods for the sensitive and selective analysis of LAS, including the C13 homolog, this compound. glsciences.comthermofisher.com The optimization of these methods is critical for achieving the low detection limits necessary for environmental trace analysis.

Method development often involves reversed-phase chromatography, utilizing columns such as C18 or C8. nih.govresearchgate.net The mobile phase typically consists of a gradient mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or sodium perchlorate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.nettubitak.gov.tr This setup facilitates the separation of LAS homologs based on the hydrophobicity of their alkyl chains. nih.gov For trace-level quantification, fluorescence detection (with excitation at 225 nm and emission at 295 nm) offers high sensitivity. acs.orgacs.org However, LC/MS/MS provides superior specificity and has become a standard for unequivocal identification. nih.gov In LC-MS/MS analysis, specific ions are monitored; for instance, the ion at m/z 183 can be used for the identification of C10-C13 LAS. nih.gov The optimization of parameters such as flow rate, column temperature, and gradient elution program is essential for resolving isomers and achieving detection limits in the range of nanograms per liter (ng/L) to micrograms per liter (µg/L) in water samples. nih.govrsc.org

Table 1: Example HPLC and LC/MS/MS Parameters for LAS Analysis
ParameterHPLC-FluorescenceLC-MS/MS
Column Inertsil ODS3 C18 (25 cm x 0.46 cm, 5 µm) nih.govRSpak DE-213 (2.0 mm x 150 mm) shodex.com
Mobile Phase Acetonitrile/Water with 0.1 M Sodium Perchlorate researchgate.nettubitak.gov.tr(A) 50 mM Ammonium Formate + 0.1% Formic Acid (aq.) / (B) Acetonitrile shodex.com
Elution Gradient nih.govIsocratic (55% B) shodex.com
Flow Rate 1.0 mL/min acs.org0.2 mL/min shodex.com
Detector Fluorescence (Ex: 225 nm, Em: 295 nm) acs.orgESI-MS (MRM Negative) shodex.com
Detection Limit ~5 µg/kg in solids nih.gov10 ng/L to 1.5 µg/L in water nih.gov

Effective sample preparation is crucial for removing matrix interferences and concentrating the analyte before chromatographic analysis, especially from complex environmental samples like wastewater, sludge, or soil. tubitak.gov.trappliedseparations.comthermofisher.com Solid-Phase Extraction (SPE) is the most powerful and widely used technique for this purpose. thermofisher.comsigmaaldrich.com

The SPE process involves several steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. chromatographyonline.com For anionic surfactants like this compound, reversed-phase sorbents such as C18 or polymeric phases (e.g., Isolute ENV) are commonly employed. tubitak.gov.trnih.gov The sample's pH is often adjusted to ensure the analyte is in a suitable form for retention on the sorbent. thermofisher.com After loading the sample, the cartridge is washed with a weak solvent to remove less retained, interfering compounds. The target LAS compounds are then eluted with a stronger solvent, like methanol or acetonitrile. appliedseparations.com This procedure not only purifies the sample but also allows for significant concentration, as large sample volumes can be passed through the SPE cartridge and eluted into a small volume of solvent. thermofisher.comphenomenex.com This pre-concentration step is vital for achieving the low detection limits required for environmental monitoring, with reported recovery rates for LAS often exceeding 85-90%. nih.govnih.govresearchgate.net Online SPE systems can further automate this process, reducing manual labor and improving reproducibility. thermofisher.com

Table 2: Common SPE Sorbents and Performance for LAS Extraction
Sorbent TypeMatrixRecovery RateReference
C18Sediment, Sewage Effluent94% ± 2 (Sediment), 98% ± 2 (Effluent) tubitak.gov.tr
Polymeric (Isolute ENV)Wastewater, Sludge77-93% (Wastewater), 58-90% (Sludge) nih.gov
C18Spiked Water Samples85.8% to 110.8% researchgate.net
OctadecylsilicaWastewater>90% nih.gov

Commercial LAS is a complex mixture of homologues, with alkyl chains typically ranging from 10 to 13 carbons (C10 to C13), and various phenyl positional isomers for each homologue. nih.gov this compound (C13-LAS) is one component of this mixture. nih.gov Chromatographic methods must be able to separate these different components, as their environmental fate and properties can vary. nih.gov

In reversed-phase HPLC, homologues are separated based on their alkyl chain length; longer chains are more hydrophobic and thus have longer retention times. nih.gov Therefore, C13-LAS will elute after C12-, C11-, and C10-LAS. The separation of phenyl positional isomers (e.g., 2-phenyl, 3-phenyl, 4-phenyl, etc.) is more challenging but can be achieved with high-efficiency columns and optimized gradient elution. tubitak.gov.tr The elution order of isomers can be complex, but generally, isomers with the phenyl group closer to the end of the alkyl chain elute earlier. Quantification is performed by comparing the peak area of each separated component to that of a known standard. nih.gov Total LAS concentration is often reported as the sum of all C10 to C13 homologues. nih.gov Some specialized polymer-based columns, like the Shodex RSpak DE-213, are designed to elute all isomers of a given homologue together in a single peak, simplifying quantification when isomer-specific data is not required. shodex.com

Table 3: Example Homologue Distribution in a Commercial LAS Mixture
HomologueMass Distribution
C10-LAS14.3%
C11-LAS35.7%
C12-LAS30.8%
C13-LAS19.2%
Data based on a representative commercial mixture described in reference nih.gov.

Spectroscopic and Scattering Techniques for In-Situ Characterization of Self-Assembled Structures

As a surfactant, this compound self-assembles into supramolecular structures, primarily micelles, in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). Light and neutron scattering techniques are invaluable for studying these structures in-situ.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution. usp.org It measures the time-dependent fluctuations in the intensity of light scattered from particles undergoing random Brownian motion. usp.org Smaller particles diffuse faster, causing rapid fluctuations, while larger particles diffuse slower, leading to slower fluctuations. usp.org

For this compound, DLS is used to measure the hydrodynamic radius (Rh) of the micelles it forms. harvard.edu This provides information on the average size of the aggregates in solution. acs.org Furthermore, DLS can assess the polydispersity of the sample, which indicates the broadness of the size distribution. youtube.com A low polydispersity value suggests a population of micelles that are relatively uniform in size, whereas a high value can indicate the presence of multiple particle sizes or significant aggregation. youtube.com Therefore, DLS is a rapid and effective tool for monitoring the onset of micellization, studying the effects of temperature or additives on micelle size, and detecting undesirable aggregation in surfactant formulations. harvard.eduacs.org

Table 4: Illustrative DLS Data for a Surfactant System
Surfactant ConcentrationHydrodynamic Radius (Rh) (nm)Polydispersity Index (PDI)Interpretation
Below CMC< 1N/AMonomers present, no stable micelles
At CMC2.50.15Formation of relatively uniform micelles
Above CMC2.80.18Stable micelles, slight increase in size
High Concentration> 100> 0.5Significant aggregation or phase change
This table contains representative data to illustrate the application of DLS and is not specific to this compound.

Small-Angle Neutron Scattering (SANS) is a powerful technique for obtaining detailed structural information about self-assembled systems on a nanometer scale. aps.org Unlike DLS, which provides an average hydrodynamic size, SANS can reveal the shape, dimensions, and internal structure of micelles. epj-conferences.org The technique involves directing a beam of neutrons at a sample and measuring the intensity of the scattered neutrons at very small angles. aps.org

In studies of surfactants like this compound, SANS experiments, often using deuterated water (D₂O) to enhance contrast, can determine key structural parameters. researchgate.net By analyzing the scattering pattern, researchers can model the micelles as spheres, ellipsoids, or cylinders and determine their dimensions, such as the core radius and shell thickness. researchgate.netosti.gov SANS can also provide the aggregation number (the average number of surfactant molecules per micelle) and information on inter-micellar interactions. nih.gov This level of detail is critical for understanding how the molecular structure of the surfactant dictates its self-assembly behavior and for designing formulations with specific properties. researchgate.netnih.gov For example, SANS data has shown that for many simple surfactants, micelles can grow and transition from spherical to ellipsoidal or rod-like shapes upon changes in concentration or the addition of salt. researchgate.netnih.gov

Table 5: Structural Parameters of Surfactant Micelles Obtainable from SANS
ParameterDescriptionExample Finding for a Similar Surfactant
Aggregation Number (Nagg) Average number of surfactant molecules in one micelle.Can increase with surfactant concentration. acs.org
Micelle Shape The overall geometry of the aggregate (e.g., spherical, prolate/oblate ellipsoid, cylindrical).Prolate ellipsoidal shapes are common for anionic surfactants. researchgate.net
Core Radius The radius of the hydrophobic core formed by the alkyl tails.Decreased from 15.9 Å to 14.6 Å upon addition of a block copolymer. osti.gov
Shell Thickness The thickness of the hydrophilic shell formed by the head groups.Determined by the size of the sulfonate head group and associated counterions.
Inter-micellar Interactions Information on the repulsive or attractive forces between micelles.Can be modeled to understand solution properties. osti.gov
This table lists parameters that can be determined via SANS and provides illustrative findings from the literature on related surfactant systems.

Computational Chemistry and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov For surfactants like this compound, QSPR models are invaluable for predicting key parameters such as the Critical Micelle Concentration (CMC), which is a fundamental measure of surfactant efficiency. researchgate.net

The development of a QSPR model involves generating molecular descriptors from the chemical structure and using statistical methods, like multilinear regression, to build a predictive equation. rsc.org A study focused on a diverse set of 175 surfactants demonstrated the development of a stable and accurate QSPR model for predicting CMC using a topological index derived from an extended distance matrix. researchgate.net This model showed a high squared correlation coefficient (R²) of 0.9295 for the training set and 0.9257 for the testing set, indicating excellent predictive power. researchgate.net While this specific study did not focus exclusively on this compound, the methodology is directly applicable. The model requires only descriptors derived from the molecular structure, making it a powerful predictive tool. nih.gov

Research on other alkylaryl sulfonates has shown that environmental factors such as temperature and salinity also significantly impact CMC and surface tension. nih.gov An increase in either temperature or salinity typically leads to a reduction in the CMC of these surfactants. nih.gov Advanced QSPR models could potentially incorporate these external variables to enhance their predictive accuracy for specific operational conditions.

Table 1: Example of Experimental vs. QSPR-Predicted logCMC Values for Various Surfactants This table illustrates the predictive capability of QSPR models based on data for a diverse set of surfactants, demonstrating the methodology applicable to this compound.

SurfactantExperimental logCMCCalculated logCMCDifference
Octyl-D,L-glycerol-2.24-2.510.28
Octyl glycol-2.31-2.600.29
Octyl-β-D-glucoside-1.70-1.870.17
Decyl-α-D-mannoside-3.60-3.670.07
Dodecyl-α-D-mannoside-4.30-4.340.04
1-O-octyl-D,L-xylitol-2.17-2.250.08
1-O-nonyl-D,L-xylitol-2.68-2.56-0.12
Source: Adapted from research data on QSPR modeling. researchgate.net

Molecular Dynamics (MD) simulations offer a powerful lens to view the behavior of surfactant molecules at the atomic level, providing insights that are often inaccessible through experimental means alone. matsci.org For linear alkylbenzene sulfonates (LAS), including isomers like this compound, MD simulations have been employed to study their arrangement at interfaces and their self-assembly in solution. nih.govokayama-u.ac.jp

Atomistic MD simulations have been used to systematically investigate monolayers of a series of LAS homologues and isomers at the water/air interface. nih.govresearchgate.net These studies, utilizing force fields like CHARMM, have revealed that surfactants with longer alkyl tails are less soluble in water and preferentially adsorb at the surface, leading to a greater reduction in surface tension. nih.gov The position of the benzene (B151609) ring on the alkyl chain also plays a critical role. matsci.org For instance, in a study of hexadecane (B31444) benzene sulfonate isomers at a decane-water interface, the 4-C16 isomer was found to exhibit more compact packing and lead to the most stable interface compared to other isomers. matsci.org

To overcome the time and length scale limitations of atomistic simulations, coarse-grained (CG) models have also been developed. okayama-u.ac.jpresearchgate.net These models group atoms into larger beads, allowing for the simulation of larger systems and longer timescales necessary to observe complex processes like micelle formation from a random configuration. okayama-u.ac.jp A CG force field for LAS was systematically parameterized using experimental thermodynamic data and structural information from all-atom MD simulations, successfully reproducing the phase behavior of sodium dodecylbenzene (B1670861) sulfonate isomers. okayama-u.ac.jp

Table 2: Summary of Parameters Used in MD Simulations of Alkylbenzene Sulfonates

Simulation TypeForce FieldWater ModelSoftwareEnsembleTemperature (K)
Atomistic (water/air)CHARMMTIP3PNAMDNVT298.0
Atomistic (decane/water)Dreiding (surfactant), United Atom (decane)F3C-NVT, NPT300
Coarse-GrainedCustom CG Model (based on Shinoda)----
Source: Compiled from various MD simulation studies. matsci.orgnih.govokayama-u.ac.jp

The self-assembly of surfactants like this compound into micelles and other aggregates is governed by a delicate balance of molecular interactions. Theoretical and computational studies provide fundamental understanding of these driving forces.

The primary driving force for micellization in aqueous solution is the hydrophobic effect . MD simulations confirm that the long alkyl tails of LAS molecules are less soluble in water and tend to aggregate to minimize their contact with the aqueous phase, which is entropically favorable. nih.gov Surfactants with longer tails exhibit this effect more strongly, preferring to stay at interfaces or form aggregates at lower concentrations. nih.gov

Molecular geometry and packing also play a crucial role. The structure of the surfactant, including the length of the alkyl chain and the position of the bulky benzenesulfonate (B1194179) headgroup, dictates how efficiently molecules can pack together. matsci.org Simulations have shown that specific isomers, such as 4-C16 alkyl benzene sulfonate, can achieve a more compact packing at an interface, leading to greater interfacial stability. matsci.org

Electrostatic interactions are also significant. The negatively charged sulfonate headgroups experience repulsion, which opposes aggregation. However, this repulsion is modulated by the presence of counterions (like Na⁺) in the solution. Theoretical studies have shown that counterions can penetrate the solvation shell of the hydrophilic headgroup, screening the electrostatic repulsion and allowing the hydrophobic tails to aggregate more closely. researchgate.net This interaction also reduces the mobility of water molecules in the interfacial region, further stabilizing the aggregate structure. researchgate.net

Applications of Sodium 4 Tridecylbenzenesulfonate in Advanced Materials and Chemical Technologies

Role in Emulsion and Dispersion Stabilization in Chemical Formulations

The fundamental role of Sodium 4-tridecylbenzenesulfonate in stabilizing emulsions and dispersions lies in its ability to adsorb at the interface between two immiscible phases, such as oil and water, or a solid particle and a liquid. As an anionic surfactant, its hydrophilic sulfonate head orients towards the aqueous phase, while the hydrophobic tridecylbenzene (B89775) tail orients towards the non-aqueous or particle phase. This creates a barrier that prevents coalescence of droplets in an emulsion or agglomeration of particles in a dispersion.

In chemical formulations, particularly those involving nanoparticles, maintaining a stable dispersion is critical. Research on similar anionic surfactants, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS), demonstrates the mechanism of stabilization. For instance, SDBS has been shown to effectively stabilize suspensions of iron oxide (Fe₃O₄) nanoparticles. researchgate.net The stabilization is achieved through the adsorption of the surfactant onto the particle surface. The sulfonate groups create a negative surface charge, leading to electrostatic repulsion between particles, while the bulky hydrocarbon tails provide a steric hindrance effect, further preventing the particles from aggregating. researchgate.net Given its longer alkyl chain, this compound is expected to provide even more robust steric stabilization due to stronger hydrophobic interactions.

Linear alkylbenzene sulfonates are also employed as emulsifiers in various industrial processes, including emulsion polymerization and the formulation of crop protection agents. heraproject.comindustrialchemicals.gov.au In these applications, the surfactant facilitates the formation of a stable emulsion of monomers in an aqueous medium, which is essential for the polymerization process to proceed efficiently and result in a stable polymer latex.

The table below summarizes key properties of related surfactants used in dispersion and emulsion applications.

Surfactant NameAlkyl Chain LengthKey Application in StabilizationStabilization Mechanism
Sodium Dodecylbenzene Sulfonate (SDBS)C12Dispersion of Fe₃O₄ nanoparticles researchgate.netElectrostatic repulsion and steric hindrance researchgate.net
Sodium DecylbenzenesulfonateC10Cosmetic formulations nih.govEmulsification
This compound C13 Detergents, industrial cleaners, polymer processing nih.gov Emulsification, dispersion

Modulation of Rheological Properties in Surfactant-Based Systems

The rheology, or flow behavior, of a fluid is a critical parameter in many applications, from industrial coatings to enhanced oil recovery. Surfactants like this compound play a significant role in modulating the rheological properties of aqueous solutions. The effect is primarily driven by the self-assembly of surfactant molecules into various microstructures, such as spherical micelles, wormlike micelles, or vesicles, once the concentration exceeds the critical micelle concentration (CMC). nih.gov

The type and structure of these aggregates are highly dependent on factors like surfactant concentration, temperature, and the presence of electrolytes (salts). psu.edu Research on a positional isomer, sodium tridecyl-6-benzene sulfonate (STBS), reveals that while it forms micelles in simple aqueous solutions, the addition of salt can induce a transition to form vesicles. psu.edursc.org These different structures have a profound impact on the solution's viscosity and viscoelasticity.

Spherical Micelles: At concentrations just above the CMC, surfactants typically form small, spherical micelles. These solutions generally exhibit low viscosity, similar to the solvent itself (Newtonian behavior).

Wormlike Micelles: Under certain conditions (e.g., higher surfactant concentration or specific salt concentrations), spherical micelles can grow into long, flexible, wormlike structures. These elongated micelles can entangle, much like polymer chains, leading to a significant increase in viscosity and the emergence of viscoelastic properties, such as shear thinning. researchgate.net

Vesicles: Vesicles are spherical bilayer structures enclosing a solvent core. The formation of vesicles, as observed with STBS in the presence of salt, can also dramatically alter the rheology of the system. psu.edu

The transition between these self-assembled structures allows for precise control over the flow properties of a formulation. For example, a system might be designed to have low viscosity for easy pumping but high viscosity under low shear to suspend particles. The specific structure of this compound, with its C13 alkyl chain, influences its packing parameter and thus its tendency to form these different aggregates, making it a versatile rheology modifier. lamberti.com

Development of Self-Assembled Systems for Encapsulation and Controlled Release in Material Science Research

The same self-assembly behavior that governs rheological properties also enables the use of this compound in creating systems for encapsulation and controlled release. nih.gov The amphiphilic nature of the surfactant drives the formation of micelles and vesicles, which can serve as nanocarriers for various active molecules. industrialchemicals.gov.au

Micellar Encapsulation: Micelles possess a hydrophobic core composed of the alkyl chains of the surfactant molecules. This nonpolar interior is an ideal environment for encapsulating hydrophobic (water-insoluble) substances, effectively solubilizing them in an aqueous medium.

Vesicular Encapsulation: Vesicles, with their aqueous core and bilayer membrane, can encapsulate hydrophilic substances within their core and house hydrophobic molecules within the bilayer itself.

A study on sodium tridecyl-6-benzene sulfonate (STBS) demonstrated that it spontaneously forms vesicles in the presence of salt. psu.edu These vesicles can be transformed into mixed micelles by the addition of another single-chain surfactant like sodium dodecyl sulfate (B86663) (SDS). psu.edursc.org This transition from a vesicle to a micellar state represents a potential mechanism for controlled release. An encapsulated substance could be held within the vesicle structure and then released when a trigger—such as a change in chemical environment or temperature—induces the structural rearrangement to micelles. nih.gov

The kinetics of these structural transitions can be finely tuned. For example, the rate of vesicle dissolution induced by SDS is highly dependent on the SDS concentration, indicating a cooperative, phase-transition-like behavior. rsc.org This sensitivity allows for the design of "smart" delivery systems that release their payload in response to specific environmental cues.

Self-Assembled StructureLocation of EncapsulationType of Encapsulated MoleculePotential Release Mechanism
MicelleHydrophobic CoreHydrophobicChange in CMC (e.g., dilution, temperature change)
VesicleAqueous Core / BilayerHydrophilic / HydrophobicMembrane disruption, transition to micelles psu.edursc.org

Contributions to Wetting and Dyeing Processes in Textile and Polymer Science

In the textile industry, achieving uniform and vibrant dyeing is paramount. Surfactants are crucial auxiliary chemicals in these processes. textiletoday.com.bd this compound, as an anionic surfactant, makes significant contributions as a wetting and leveling agent. heraproject.com

The surface of many natural fibers, like cotton, can be hydrophobic or carry surface charges that repel anionic dyes. nih.gov For a dye to penetrate the fiber evenly, the surface tension of the dye bath must be lowered to ensure complete wetting of the fabric. This compound excels in this role by reducing the surface tension of the water-based dye bath, allowing it to spread evenly and penetrate the intricate structure of the textile. scholarsresearchlibrary.com

Furthermore, in dyeing processes, surfactants act as leveling or dispersing agents. tzgroupusa.com They can prevent dye molecules from aggregating into large particles, which would lead to uneven coloring or spotting. The surfactant molecules can form loose associations with the dye molecules, keeping them finely dispersed in the dye bath. As the dyeing process proceeds, the surfactant ensures a gradual and uniform transfer of the dye from the solution to the fiber, resulting in a level and consistent shade. The use of salts, such as sodium sulphate, is also common in dyeing to enhance the affinity between the dye and the fabric by reducing the electrostatic repulsion between the anionic dye and the negatively charged fiber surface. textiletoday.com.bd The combined action of the surfactant and salt ensures an efficient and high-quality dyeing process. Reducing agents like sodium hydrosulfite may also be used, particularly in indigo (B80030) dyeing, to solubilize the dye for application. tzgroupusa.comjacquardproducts.com

Q & A

Q. What are the standard methodologies for synthesizing Sodium 4-tridecylbenzenesulfonate, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation of 4-tridecylbenzene using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Key variables include reaction temperature (80–120°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of benzene derivative to sulfonating agent), and purification via recrystallization . Optimization requires monitoring by thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize byproducts like sulfones.

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and purity profile?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm alkyl chain length and sulfonate group position. Peaks near δ 7.5–8.0 ppm (aromatic protons) and δ 1.0–1.5 ppm (tridecyl chain) are critical .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Sulfonate S=O stretching vibrations at 1180–1200 cm⁻¹ and 1040–1060 cm⁻¹ .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M-Na]⁻ ion at m/z 385.2) .

Q. How can researchers determine the critical micelle concentration (CMC) of this compound in aqueous solutions?

Use surface tension measurements (Du Noüy ring method) or conductivity assays. Plotting conductivity vs. concentration reveals a breakpoint at CMC. Dynamic light scattering (DLS) can supplement this by measuring micelle size distribution .

Advanced Research Questions

Q. What experimental design considerations address variability in this compound synthesis yields?

  • Factorial Design: Test interactions between variables (e.g., temperature, catalyst concentration) using a 2³ factorial matrix to identify dominant factors.
  • Error Analysis: Quantify uncertainties in yield measurements (e.g., ±2% via gravimetric analysis) and use ANOVA to assess significance .
  • Reproducibility Protocols: Document solvent purity (e.g., HPLC-grade), inert atmospheres (N₂), and stirrer speed consistency .

Q. How can contradictions in reported CMC values for this compound across studies be resolved?

  • Meta-Analysis: Compare data from peer-reviewed studies (≥10 sources) while normalizing for temperature, ionic strength, and measurement techniques .
  • Systematic Errors: Re-evaluate calibration standards for conductivity meters (e.g., KCl reference solutions) and validate surface tension probes .
  • Molecular Dynamics Simulations: Model micelle formation under varying conditions to identify outliers in experimental data .

Q. What methodologies assess the environmental toxicity of this compound in aquatic systems?

  • OECD Guideline 201: Conduct algal growth inhibition tests (72-hour exposure, EC₅₀ calculation).
  • Daphnia magna Acute Toxicity: 48-hour LC₅₀ assays with controlled pH (7.0–7.5) and dissolved oxygen (>6 mg/L) .
  • Bioaccumulation Studies: Use radiolabeled ¹⁴C-tridecyl chains to trace uptake in fish models .

Data Management and Reproducibility

Q. How should raw and processed data from this compound studies be organized to meet publication standards?

  • Raw Data: Include in appendices (e.g., NMR spectra, HPLC chromatograms) with metadata (instrument settings, date/time stamps) .
  • Processed Data: Present CMC values as mean ± SD (n=3 replicates) in tables, highlighting statistical significance (p<0.05) .

Q. What strategies ensure reproducibility in surfactant property studies?

  • Reference Materials: Use commercially validated surfactants (e.g., SDS) as internal controls .
  • Blind Testing: Employ third-party labs to replicate micelle size measurements via DLS .

Toxicity and Environmental Impact

Q. What are the best practices for evaluating this compound’s biodegradability?

  • OECD 301D Closed Bottle Test: Measure biochemical oxygen demand (BOD₂₈) over 28 days; ≥60% degradation indicates "readily biodegradable" status .
  • High-Performance Liquid Chromatography (HPLC): Monitor parent compound degradation intermediates .

Computational and Modeling Approaches

Q. How can computational models predict this compound’s behavior in complex matrices?

  • Quantitative Structure-Activity Relationship (QSAR): Correlate alkyl chain length with CMC using software like COSMOtherm .
  • Molecular Dynamics (MD): Simulate micelle formation in saline solutions to predict aggregation numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.